11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic compound that features a benzodioxole moiety and a tetraazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multiple steps, starting with the preparation of the benzodioxole moiety. Benzodioxole can be synthesized from catechol with disubstituted halomethanes . The subsequent steps involve the formation of the tetraazatricyclic core through a series of cyclization and functionalization reactions, often employing palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzodioxole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the tetraazatricyclic structure could influence the compound’s overall stability and reactivity. Specific pathways involved in its mechanism of action would depend on the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Methylenedioxybenzene: Another compound featuring the methylenedioxy functional group.
Uniqueness
What sets 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene apart is its complex tetraazatricyclic structure, which provides unique chemical and biological properties not found in simpler benzodioxole derivatives.
Biological Activity
The compound 11-(2H-1,3-benzodioxole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetraazatricyclo framework and a benzodioxole moiety. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research has indicated that derivatives of benzodioxole compounds often exhibit anticancer properties. For instance, studies have shown that certain benzodioxole-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The mechanism typically involves the modulation of signaling pathways associated with cell survival and growth.
Compound | Type | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Benzodioxole derivative | TBD | Induces apoptosis via mitochondrial pathway |
Insecticidal Activity
A study focused on the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a vector for several arboviruses. Although this study did not directly assess the tetraazatricyclo compound , it highlights the insecticidal potential of benzodioxole derivatives.
- Key Findings :
- The compound demonstrated significant larvicidal activity with LC50 values indicating effective control against mosquito larvae.
- No cytotoxic effects were observed in mammalian cells at high concentrations.
Neuroprotective Effects
Preliminary studies suggest that compounds containing the benzodioxole structure may possess neuroprotective properties. They could potentially mitigate oxidative stress in neuronal cells and provide protection against neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites on enzymes and inhibiting their function.
- Receptor Modulation : Interacting with specific receptors to alter signaling pathways.
- Oxidative Stress Reduction : Acting as an antioxidant to reduce cellular damage.
Study 1: Anticancer Potential
A recent study evaluated various benzodioxole derivatives for their anticancer activity against several cancer cell lines. The results indicated that modifications to the benzodioxole core significantly affected potency and selectivity towards cancer cells.
Study 2: Insecticidal Assessment
In another investigation focusing on larvicidal activity against Aedes aegypti, researchers synthesized several benzodioxole derivatives and assessed their toxicity profiles in both insect and mammalian models.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-6-17-19-8-13-9-21(5-4-14(13)22(17)20-11)18(23)12-2-3-15-16(7-12)25-10-24-15/h2-3,6-8H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVVICDAYHCVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.